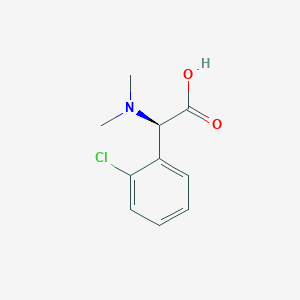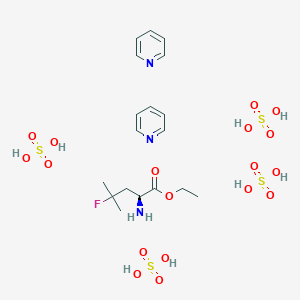![molecular formula C26H20Cl2N4O4S B13061097 5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-587101 is a potent and orally active antagonist of leukocyte function-associated antigen-1 (LFA-1)The main ligand of LFA-1 is intercellular adhesion molecule-1 (ICAM-1), and the LFA-1/ICAM interaction stimulates signaling pathways that influence T cell differentiation .
Vorbereitungsmethoden
BMS-587101 is a spirocyclic hydantoin compound. The synthesis of hydantoins, including BMS-587101, involves various methods such as the Bucherer-Bergs reaction, the use of isocyanates and formation of urea derivatives, and metal-catalyzed procedures . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity while maintaining environmentally friendly procedures .
Analyse Chemischer Reaktionen
BMS-587101 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
BMS-587101 has several scientific research applications, particularly in the fields of immunology and inflammation. It has been shown to effectively inhibit LFA-1 mediated T-cell proliferation and adhesion in vitro. In vivo, BMS-587101 has demonstrated efficacy in models of inflammation, such as the mouse ovalbumin-induced lung inflammation model and models of arthritis .
Wirkmechanismus
BMS-587101 exerts its effects by antagonizing LFA-1, thereby inhibiting the interaction between LFA-1 and ICAM-1. This inhibition disrupts the signaling pathways that influence T cell differentiation and activation. By blocking LFA-1/ICAM-1 interactions, BMS-587101 reduces T cell proliferation, adhesion, and cytokine production, leading to decreased inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
BMS-587101 is compared with other LFA-1 antagonists, such as BMS-688521, which is another spirocyclic hydantoin compound. BMS-688521 shows a 4- to 8-fold improvement in human in vitro potency compared to BMS-587101 due to additional structural modifications . Other similar compounds include various small-molecule LFA-1 antagonists that have been developed to target the same pathway, but BMS-587101 is unique in its specific efficacy and oral bioavailability .
Eigenschaften
Molekularformel |
C26H20Cl2N4O4S |
|---|---|
Molekulargewicht |
555.4 g/mol |
IUPAC-Name |
5-[[(5R,9S)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m1/s1 |
InChI-Schlüssel |
NXNKJLOEGWSJGI-GJZUVCINSA-N |
Isomerische SMILES |
CN1C(=O)N(C(=O)[C@@]12CN(C[C@@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl |
Kanonische SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
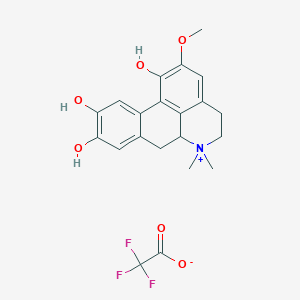
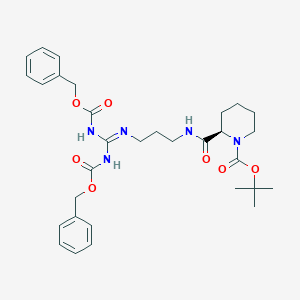
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)

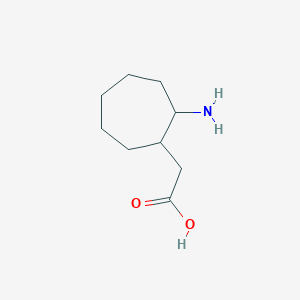
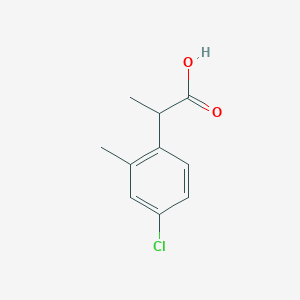
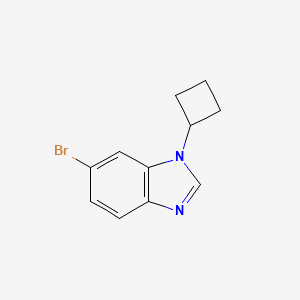
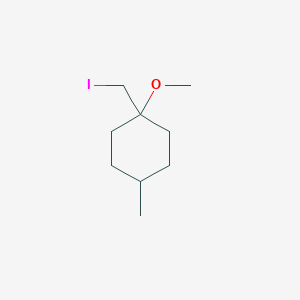
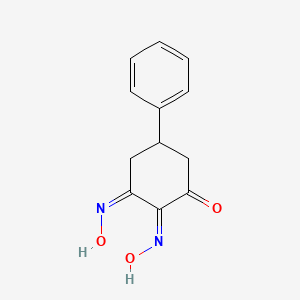
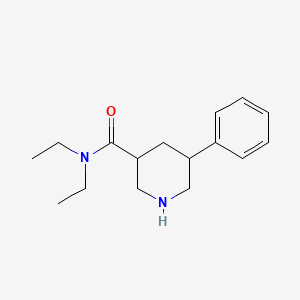
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)
